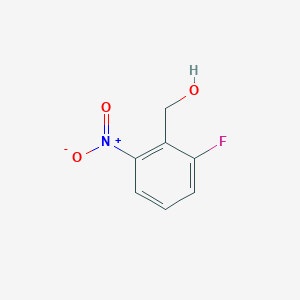

(2-Fluoro-6-nitrophenyl)methanol

Descripción

Contextualizing (2-Fluoro-6-nitrophenyl)methanol within Contemporary Chemical Science

In the landscape of modern chemical science, the development of novel molecules with specific functionalities is paramount. This compound, with its unique arrangement of a fluorine atom, a nitro group, and a hydroxymethyl group on a benzene (B151609) ring, presents a valuable scaffold for the synthesis of more complex chemical entities. bldpharm.com The presence of these distinct functional groups allows for a variety of chemical transformations, making it a key intermediate in the construction of diverse molecular architectures. bldpharm.combldpharm.com

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 1643-60-3 | C₇H₆FNO₃ | 171.13 | Not specified |

| (2-Fluoro-5-nitrophenyl)methanol | 63878-73-9 | C₇H₆FNO₃ | 171.13 | Yellow to brown solid |

| (2-Fluoro-4-nitrophenyl)methanol | 660432-43-9 | C₇H₆FNO₃ | 171.13 | Pale-yellow to Yellow-brown Solid |

| 2-Nitrobenzyl alcohol | 612-25-9 | C₇H₇NO₃ | 153.14 | Solid |

Significance of Investigating this compound

The importance of this compound in research stems primarily from its role as a precursor in multi-step synthetic pathways. chemicalbook.com

Role as a Synthetic Intermediate in Advanced Organic Chemistry

The strategic placement of the fluoro, nitro, and hydroxymethyl groups on the phenyl ring makes this compound a valuable intermediate. The nitro group can be readily reduced to an amine, while the alcohol functionality can be oxidized or converted to other leaving groups. The fluorine atom can influence the reactivity and properties of the final molecule. This trifunctional nature allows chemists to selectively modify the molecule at different positions to build complex structures.

A key transformation of this compound is its conversion to other synthetically useful compounds. For instance, the reduction of the nitro group leads to the formation of 2-amino-6-fluorobenzyl alcohol, a precursor for various biologically active molecules. nih.gov

Emerging Applications in Specialized Chemical Sectors

While primarily recognized as a synthetic intermediate, the structural motifs derived from this compound are found in compounds with potential applications in various specialized chemical sectors. For example, fluorinated and nitrated aromatic compounds are of interest in medicinal chemistry and materials science. The incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates. Nitroaromatic compounds are precursors to dyes, explosives, and have been studied for their unique electronic properties. acs.org

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of this compound based on existing academic and research literature. The objective is to detail its role as a synthetic intermediate and highlight its emerging applications in specialized chemical fields. The information presented is intended for a scientific audience interested in the synthesis and utility of functionalized aromatic compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-fluoro-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZFPVDHVXUSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693205 | |

| Record name | (2-Fluoro-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-60-3 | |

| Record name | (2-Fluoro-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Mechanisms and Reactivity of 2 Fluoro 6 Nitrophenyl Methanol Derivatives

Mechanistic Investigations of Key Transformations Involving the Nitrophenyl Moiety

The nitrophenyl component of (2-Fluoro-6-nitrophenyl)methanol is central to many of its characteristic reactions. The strong electron-withdrawing nature of the nitro group, combined with the effects of the fluorine atom, creates a unique electronic environment that governs the mechanistic pathways of several key transformations.

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. For aromatic nitro compounds, this conversion is of significant industrial importance. wikipedia.org A variety of reagents and reaction conditions can be employed to achieve this, with the specific choice often influencing the selectivity and yield of the desired amine.

Common methods for the reduction of nitroarenes to anilines include:

Catalytic hydrogenation using catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.orgorganic-chemistry.org

The use of metals in acidic media, such as iron or tin in the presence of hydrochloric acid. wikipedia.orgscispace.comyoutube.com

Reagents like sodium hydrosulfite or sodium sulfide. wikipedia.org

The reduction process typically proceeds in a stepwise manner. For instance, using tin (Sn) as the reducing agent in the presence of an acid catalyst, the nitro group (NO₂) is converted to an ammonium (B1175870) group (NH₃⁺) in the acidic environment. youtube.com A subsequent neutralization step with a base is then required to obtain the neutral amine (NH₂). youtube.com

It is also possible to achieve partial reduction to form hydroxylamines. wikipedia.org This can be accomplished using reagents like zinc metal in aqueous ammonium chloride or through catalytic methods with specific controls. wikipedia.org

Here is a table summarizing various reducing agents and their typical applications in the reduction of nitro compounds:

| Reducing Agent/System | Typical Application | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Reduction of nitroarenes to anilines | wikipedia.orgorganic-chemistry.org |

| Iron (Fe) in acidic media | Industrial scale reduction of nitroaromatics | wikipedia.org |

| Tin(II) chloride (SnCl₂) | Reduction of nitroarenes to anilines | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Reduction of nitroarenes to anilines | wikipedia.org |

| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Reduction of nitroarenes to hydroxylamines | wikipedia.orgscispace.com |

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. researchgate.netmasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack. nih.govlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govlibretexts.org

In the case of this compound, both the fluorine and nitro groups are positioned ortho and para to the potential leaving groups on the ring, which strongly activates the system for SNAr reactions. libretexts.org The electron-withdrawing nature of these substituents deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution. libretexts.org

Interestingly, in SNAr reactions, fluorine is often a better leaving group than other halogens. researchgate.netmasterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the breaking of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine helps to withdraw electron density from the ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com The relative reactivity of leaving groups in SNAr often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.

The position of the electron-withdrawing group relative to the leaving group is critical. SNAr reactions are significantly faster when the electron-withdrawing group is in the ortho or para position, as this allows for resonance stabilization of the Meisenheimer intermediate. libretexts.org

The methanol (B129727) group (-CH₂OH) on the this compound molecule can participate in condensation reactions. These reactions typically involve the reaction of the alcohol with a carbonyl compound (an aldehyde or a ketone) or a carboxylic acid derivative to form a larger molecule with the elimination of a small molecule, such as water.

For instance, the methanol group can be esterified by reacting with a carboxylic acid or an acyl halide in the presence of an acid or base catalyst. It can also undergo etherification reactions. The reactivity of the methanol group in these condensation reactions can be influenced by the electronic effects of the fluorine and nitro substituents on the aromatic ring.

Impact of Fluorine Substitution on Aromatic Reactivity

The substitution of a hydrogen atom with fluorine on an aromatic ring has a profound impact on the ring's reactivity. This is due to the unique electronic properties of the fluorine atom, which exhibits both inductive and resonance effects. stackexchange.comchemistrysteps.com

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.comchemistrysteps.com This effect occurs through the sigma bonds and decreases the electron density of the aromatic ring, making it less reactive towards electrophilic attack. stackexchange.com

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). stackexchange.comkhanacademy.org This resonance effect increases the electron density at the ortho and para positions of the ring. stackexchange.com

For nucleophilic aromatic substitution, the strong inductive effect of fluorine is beneficial as it activates the ring towards attack by nucleophiles. masterorganicchemistry.com

The interplay between these two opposing effects is a key feature of fluorine's influence on aromatic reactivity. libretexts.org

| Electronic Effect of Fluorine | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity. chemistrysteps.com | Deactivates the ring towards electrophilic attack. Activates the ring towards nucleophilic attack. |

| Resonance Effect (+R) | Donation of lone pair electrons into the pi system of the ring. stackexchange.com | Increases electron density at ortho and para positions, directing electrophilic substitution to these sites. |

Comparative studies of fluorinated compounds with their non-fluorinated or differently fluorinated counterparts provide valuable insights into the role of fluorine in determining reactivity. For example, comparing the rate of electrophilic nitration of fluorobenzene (B45895) to that of benzene (B151609) shows that fluorobenzene reacts more slowly, highlighting the deactivating nature of fluorine in this context. stackexchange.com

In nucleophilic aromatic substitution reactions, the presence of fluorine as a leaving group often leads to faster reaction rates compared to other halogens. researchgate.netmasterorganicchemistry.com This is attributed to the strong electron-withdrawing inductive effect of fluorine, which facilitates the initial nucleophilic attack. masterorganicchemistry.com

The strategic placement of fluorine atoms is a common strategy in medicinal chemistry to block metabolic pathways. nih.gov Replacing a metabolically labile C-H bond with a stronger C-F bond can prevent unwanted oxidation. nih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

Derivatives of this compound can undergo several types of intramolecular cyclization and rearrangement reactions. These transformations are often initiated by the deprotonation of a nucleophilic group, which then attacks the electron-deficient aromatic ring or undergoes rearrangement involving the nitro group.

One significant pathway involves a base-mediated reductive cyclization. While not a direct cyclization of this compound itself, the underlying principles are highly relevant. In a multi-step synthesis, derivatives of 2-fluoronitrobenzene are first functionalized and then induced to cyclize. For instance, the reaction of a 2-fluoronitrobenzene derivative with dimethyl malonate, followed by further elaboration, yields a precursor that can undergo a base-mediated reductive cyclization to form complex heterocyclic structures like hexahydro-2,6-methano-1-benzazocines. nih.govacs.org The mechanism involves an initial intramolecular nucleophilic attack, followed by reduction of the nitro group and subsequent ring closure.

Another potential intramolecular transformation involves the rearrangement of the nitrobenzyl system. Non-photochemical rearrangements of 2-nitrobenzyl compounds have been observed, leading to significant structural changes. For example, the treatment of 2-nitrobenzyl alcohol with triflic anhydride (B1165640) results in a facile conversion to 2-nitrosobenzaldehyde. psu.edu This suggests a mechanism where the nitro group participates in an intramolecular redox process with the benzylic position. This type of rearrangement could be a competing pathway or a key step in the formation of cyclic products from this compound derivatives under specific conditions.

Furthermore, the formation of N-oxides represents another class of intramolecular rearrangement. The oxidation of a nitrogen-containing substituent, which could be formed from the initial this compound, can lead to stable N-oxide products. chem-station.comnih.gov For instance, the cyclization of appropriately substituted o-nitroanilines can yield 2-alkoxybenzimidazole N-oxides. This pathway underscores the diverse reactivity of the nitro group in intramolecular transformations.

Role of Solvent Effects and Reaction Conditions on Mechanistic Pathways

The choice of solvent and other reaction parameters plays a critical role in directing the outcome of reactions involving this compound derivatives, influencing both reaction rates and the selectivity between different mechanistic pathways.

In the context of the base-mediated reductive cyclization of related 2-fluoronitrobenzene derivatives, the solvent has a profound impact on the reaction yield. A systematic study demonstrated that polar aprotic solvents are generally preferred. The optimization of the cyclization of a model substrate revealed that N-methylpyrrolidinone (NMP) is a superior solvent compared to dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, leading to significantly higher yields of the cyclized product. nih.gov

The concentration of the reactants and the base is also a crucial factor. In the same study, it was found that diluting the reaction mixture significantly improved the yield of the intramolecular cyclization, likely by suppressing intermolecular side reactions. The amount of base, typically potassium carbonate (K₂CO₃), also needs to be carefully controlled to achieve optimal results. nih.gov

The temperature is another key parameter that governs the mechanistic pathway. For the base-mediated reductive cyclization, a temperature of 150 °C was found to be optimal. Lower temperatures resulted in incomplete reaction, while higher temperatures did not necessarily lead to better yields and could promote decomposition. nih.gov

The following table summarizes the optimization of reaction conditions for a base-mediated reductive cyclization of a derivative of a 2-fluoronitrobenzene, illustrating the impact of solvent, base, and temperature on the reaction outcome.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Yield (%) |

| 1 | DMF | 5 | 100 | 25 |

| 2 | DMSO | 5 | 100 | <10 |

| 3 | Acetonitrile | 5 | 100 | <5 |

| 4 | NMP | 5 | 100 | 40 |

| 5 | NMP | 10 | 100 | 55 |

| 6 | NMP | 10 | 150 | 87 |

| 7 | NMP | 10 | 200 | 85 |

Data adapted from a study on a related 2-fluoronitrobenzene derivative. nih.gov

These findings highlight that the mechanistic course of intramolecular reactions of this compound derivatives can be finely tuned by the judicious selection of reaction conditions. The solvent's ability to stabilize charged intermediates, the base's strength and concentration, and the thermal energy provided are all critical factors that determine whether cyclization, rearrangement, or other competing reactions will prevail.

Iv. Advanced Applications and Functionalization of 2 Fluoro 6 Nitrophenyl Methanol in Specific Research Areas

Pharmaceutical and Medicinal Chemistry Applications

The (2-nitrophenyl)methanol scaffold, to which (2-Fluoro-6-nitrophenyl)methanol belongs, has been identified as a promising starting point for the development of novel therapeutic agents. The electronic properties conferred by the nitro and fluoro substituents are crucial for molecular interactions with biological targets, leading to significant research into its derivatives for various medicinal applications.

Precursor in the Synthesis of Bioactive Compounds and Drug Candidates

This compound serves as a key precursor for a variety of more complex molecules with potential biological activity. The core structure, a (2-nitrophenyl)methanol scaffold, is a recognized platform for generating inhibitors of enzymes involved in bacterial communication. Research has demonstrated that derivatives of this scaffold are promising candidates for anti-infective therapies. The presence of the nitro group and the benzyl (B1604629) alcohol moiety allows for straightforward chemical modifications to explore and optimize biological activity.

Design and Synthesis of Enzyme Inhibitors (e.g., PqsD Inhibitors)

A significant application of the (2-nitrophenyl)methanol scaffold is in the design of inhibitors for PqsD, a key enzyme in the quorum-sensing (QS) pathway of the bacterium Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. The PqsD enzyme is crucial for the biosynthesis of signaling molecules, specifically 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor 2-heptyl-4-quinolone (HHQ).

Compounds based on the (2-nitrophenyl)methanol structure have been shown to be effective inhibitors of PqsD. These molecules interfere with the formation of the anthraniloyl-PqsD complex, a critical step in the synthesis of the HHQ and PQS signal molecules. The inhibition of PqsD disrupts the entire signaling cascade, offering a pathway to control bacterial virulence.

Development of Anti-infective Agents and Anti-biofilm Strategies

By inhibiting PqsD, derivatives of (2-nitrophenyl)methanol effectively reduce the production of QS signal molecules in P. aeruginosa. This disruption of the QS system leads to a significant decrease in biofilm formation, a major factor in chronic infections and antibiotic resistance. One of the most promising aspects of this strategy is that it acts as an anti-virulence therapy rather than a traditional antibiotic. Instead of killing the bacteria, it disarms them by interfering with their communication, which may exert less selective pressure for the development of resistance.

Studies have shown that optimized compounds from this class can inhibit the production of HHQ and PQS in bacterial cultures, leading to reduced biofilm formation without showing direct antibiotic effects. This makes them attractive candidates for new anti-infective strategies that could be used alone or in combination with traditional antibiotics.

Exploration of Structure-Activity Relationships (SAR) for Pharmacological Optimization

Systematic research has been conducted to understand the structure-activity relationships (SAR) of (2-nitrophenyl)methanol derivatives to improve their potency and pharmacological properties. By synthesizing and evaluating a comprehensive series of related compounds, researchers have established key structural requirements for effective PqsD inhibition.

The exploration of substituents on the phenyl ring and modifications to the methanol (B129727) group have led to the discovery of derivatives with improved efficacy. These SAR studies are crucial for rationally designing new compounds with enhanced activity, better cell penetration, and optimized metabolic stability, paving the way for their development as clinical drug candidates.

Table 1: Structure-Activity Relationship (SAR) of (2-Nitrophenyl)methanol Derivatives as PqsD Inhibitors This interactive table summarizes key findings from SAR studies on the (2-nitrophenyl)methanol scaffold for PqsD inhibition.

| Structural Modification | Effect on PqsD Inhibition | Example / Rationale |

| Replacement of Nitro Group | Generally leads to a loss of activity. An amino group, for instance, results in an inactive compound. The nitro group appears crucial for binding. | |

| Substitution on the Phenyl Ring | Substituents can modulate activity. The position and electronic nature of the substituent are critical for optimizing the interaction with the enzyme's active site. | |

| Modification of the Methanol Group | Altering the alcohol moiety can significantly impact potency. Replacing the phenyl group in (2-nitrophenyl)(phenyl)methanol (B1618724) with other aromatic or heterocyclic rings has been explored to improve efficacy. | |

| Introduction of Fluorine | Fluorine atoms are often used in medicinal chemistry to enhance binding affinity, metabolic stability, and membrane permeability, making fluorinated derivatives like this compound compounds of high interest. nih.gov |

Agrochemical and Specialty Chemical Development

The structural motifs present in this compound—a fluorinated and nitrated aromatic ring—are features commonly found in modern agrochemicals. The introduction of fluorine into a molecule can enhance its biological efficacy and stability. nih.govresearchgate.net

Building Block for Novel Agrochemicals

This compound represents a valuable building block for the synthesis of new agrochemicals, such as fungicides, herbicides, and insecticides. nih.gov The presence of three distinct functional groups (fluoro, nitro, and benzyl alcohol) offers synthetic versatility for creating a diverse range of derivatives. The fluorinated nitrophenyl core is a known toxophore or active substructure in various pesticides. nih.govresearchgate.net

While specific commercial agrochemicals derived directly from this compound are not widely documented in public literature, the general class of fluorinated and nitrated compounds is of great importance to the agrochemical industry. researchgate.net The principles of molecular design used in pharmaceuticals, such as leveraging fluorine to improve efficacy, are also applied in the development of crop protection agents. nih.gov Therefore, this compound and related structures remain attractive starting materials for discovery programs aimed at identifying next-generation agrochemicals.

Applications in Dyes and Pigments

While direct application of this compound in dyes and pigments is not extensively documented, its structural motifs are foundational to the synthesis of various colorants. The core structure, a substituted nitrobenzene, is a common precursor for azo dyes. The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The amine precursor for such dyes can be derived from the reduction of the nitro group in compounds like this compound.

For instance, the reduction of the nitro group to an amine (2-amino-6-fluorobenzyl alcohol) would provide a versatile intermediate. This intermediate, or its derivatives, can then be diazotized and coupled with various aromatic compounds to produce a wide spectrum of azo dyes. The presence of the fluorine atom can enhance the properties of the resulting dye, such as lightfastness and thermal stability.

| Precursor Type | Key Transformation | Resulting Dye Class | Potential Property Enhancement |

| Nitroaromatic | Reduction to aniline (B41778) derivative | Azo Dyes | Improved lightfastness, thermal stability |

| Fluoroaromatic | Incorporation into dye structure | Enhanced photophysical properties |

Table 1: Potential of this compound Derivatives in Dye Synthesis

Materials Science and Functional Materials

The this compound scaffold serves as a building block for advanced functional materials, where its unique combination of functional groups can be exploited to tailor material properties.

Integration into Advanced Polymer Systems

The incorporation of fluorinated and nitrated aromatic moieties into polymer structures can significantly modify their physical and chemical properties. Derivatives of this compound can be used to create polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

One approach involves converting the methanol group into a polymerizable functional group, such as an acrylate (B77674) or methacrylate. The resulting monomer can then be polymerized to form a polymer with pendant (2-fluoro-6-nitrophenyl) groups. These pendant groups can influence the polymer's solubility, glass transition temperature, and refractive index. tcichemicals.com

Another strategy is to utilize the reactivity of the fluorine atom in nucleophilic aromatic substitution reactions. A diol or diamine, for example, could displace the fluorine atom on a derivative of this compound to form a new monomer, which can then be used in step-growth polymerization to create polyesters, polyamides, or polyethers with the fluoronitrobenzene unit integrated into the polymer backbone.

| Polymer Functionalization Strategy | Derivative of this compound | Resulting Polymer Type | Potential Enhanced Properties |

| Pendant Group Incorporation | (2-Fluoro-6-nitrophenyl)methyl acrylate | Polyacrylate | Thermal stability, altered refractive index |

| Backbone Integration | Monomer from nucleophilic substitution | Polyester, Polyamide, Polyether | Chemical resistance, specific optical properties |

Table 2: Strategies for Integrating this compound into Polymer Systems

Role in Optoelectronic and Sensing Materials

The electron-withdrawing nature of the nitro group and the fluorine atom makes derivatives of this compound interesting candidates for applications in optoelectronic and sensing materials. These groups can influence the electronic energy levels (HOMO and LUMO) of conjugated molecules and polymers, which is crucial for their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

While direct use is not prominent, the core structure is relevant. For example, poly(phenylene ethynylene)s with pendant hexafluoro-2-propanol groups have been synthesized and shown to have enhanced fluorescence response to certain analytes, demonstrating the potential of fluorinated aromatic compounds in chemical sensors. nih.gov The principles from such research could be applied to materials derived from this compound.

Probes and Tags in Biological Systems

The reactivity of the fluoronitrophenyl moiety is particularly useful in the design of probes and tags for studying biological systems.

Synthesis of Fluorescent Probes for Biochemical Studies

Derivatives of this compound, such as 2-fluoro-6-nitrobenzaldehyde, are valuable precursors for synthesizing fluorescent probes. The aldehyde can be reacted with various nucleophiles to construct molecules that exhibit fluorescence upon a specific biological event.

For example, 2-fluoro-5-nitrobenzoic acid, a related compound, is used to synthesize fluorescent probes for detecting nucleophiles like endogenous hydrogen polysulfide. ossila.com The probe itself is weakly fluorescent, but upon reaction with the target, a highly fluorescent dye is released. ossila.com This "turn-on" mechanism is highly desirable for biological imaging. Similar strategies could be employed with derivatives of this compound.

| Probe Component | Function | Example Precursor | Detection Mechanism |

| Recognition Moiety | Binds to the target analyte | Derivative of this compound | Nucleophilic Aromatic Substitution |

| Fluorophore | Emits light upon activation | Various dye molecules | Release from quenched state |

| Linker | Connects recognition moiety and fluorophore | Ester or ether bond | Cleavage by analyte |

Table 3: Components of a "Turn-On" Fluorescent Probe

V. Theoretical and Computational Studies of 2 Fluoro 6 Nitrophenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule. These methods are based on the principles of quantum mechanics and can provide highly accurate information about molecular structure and behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as optimized geometry, vibrational frequencies, and electronic properties. For (2-Fluoro-6-nitrophenyl)methanol, DFT calculations can elucidate the influence of the electron-withdrawing nitro group and the electronegative fluorine atom on the geometry and electronic distribution of the benzene (B151609) ring and the methanol (B129727) substituent.

Illustrative DFT-Calculated Properties for a Substituted Nitrophenylmethanol:

| Property | Illustrative Value |

| Optimized Energy (Hartree) | -589.123 |

| Dipole Moment (Debye) | 4.5 |

| Mulliken Atomic Charges | |

| C (with -CH2OH) | +0.15 |

| C (with -NO2) | +0.20 |

| C (with -F) | +0.18 |

| O (of -OH) | -0.65 |

| N (of -NO2) | +0.80 |

| F | -0.35 |

This table presents hypothetical but plausible data for a substituted nitrophenylmethanol, illustrating the kind of information obtained from DFT calculations. The charge distribution highlights the electron-withdrawing effects of the nitro and fluoro groups.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. pitt.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing nitro and fluoro groups are expected to lower the energy of both the HOMO and LUMO. The distribution of these orbitals on the molecule can predict the most probable sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I - A) / 2 ).

Chemical Potential (μ): The escaping tendency of electrons from a system ( -(I + A) / 2 ).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons ( μ2 / 2η ).

Illustrative FMO and Reactivity Descriptor Data for a Substituted Nitrophenylmethanol:

| Parameter | Illustrative Value (eV) |

| EHOMO | -8.5 |

| ELUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 6.4 |

| Ionization Potential (I) | 8.5 |

| Electron Affinity (A) | 2.1 |

| Chemical Hardness (η) | 3.2 |

| Chemical Potential (μ) | -5.3 |

| Electrophilicity Index (ω) | 4.39 |

This table provides hypothetical FMO data and calculated reactivity descriptors, illustrating how these values can quantify the reactivity of a molecule like this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule in various environments.

MD simulations can be used to explore the conformational landscape of this compound. The rotation around the C-C bond connecting the phenyl ring and the methanol group, as well as the orientation of the nitro and hydroxyl groups, can lead to various conformers. MD simulations can help identify the most stable conformers and the energy barriers between them.

Furthermore, these simulations can reveal details about intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the nitro group or fluorine atom of another. This information is crucial for understanding the crystal packing and solid-state properties of the compound.

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the interactions between this compound and various solvent molecules. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the hydroxyl and nitro groups of the solute would be significant. In a nonpolar solvent, different conformational preferences may be observed. These simulations can provide insights into solubility and how the solvent environment affects the molecule's reactivity and stability.

In Silico Modeling for Biological Interactions

In silico modeling techniques, such as molecular docking, are used to predict the binding of a small molecule to a biological target, typically a protein or a nucleic acid. While there is no specific information on the biological activity of this compound, its structure suggests it could potentially interact with various biological macromolecules.

The process would involve:

Target Identification: Identifying a potential protein target based on the structural features of the molecule.

Molecular Docking: Computationally placing the molecule into the binding site of the target protein to predict its binding orientation and affinity.

Binding Free Energy Calculation: Estimating the strength of the interaction between the molecule and the protein.

These studies could hypothesize potential biological activities for this compound and guide further experimental investigations. The fluoro and nitro groups, along with the hydroxyl group, could participate in hydrogen bonding and other interactions within a protein's active site.

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities is a critical step in assessing the potential of a compound as a drug candidate. Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between a ligand and its target. nih.gov

For the p-nitrophenyl hydrazone derivatives, docking studies not only predicted the binding orientation but also estimated the binding energies. researchgate.net These predicted affinities are often compared to those of known inhibitors to gauge the potential potency of the new compounds. researchgate.net The interactions observed in these simulations typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking with aromatic residues in the binding pocket. chemmethod.com

In the case of the pyrazoline derivatives, the calculated binding affinities and non-bonding interactions with the target proteins were reported. nih.gov These theoretical predictions are crucial for understanding the structure-activity relationship and for guiding the synthesis of more potent analogues. nih.gov

The presence of a fluorine atom, as in this compound, is known to modulate the physicochemical properties of a molecule, which can, in turn, affect its binding affinity. nih.govemerginginvestigators.org Fluorine can alter the acidity of nearby protons, influence conformation, and participate in hydrogen bonding, all of which can impact the binding to a protein target. nih.gov

| Studied Compound Analogue | Predicted Binding Interactions | Significance of Predictions |

| p-Nitrophenyl hydrazones | Hydrogen bonding, hydrophobic interactions | Provides a basis for the rational design of more potent anti-inflammatory agents. researchgate.net |

| Pyrazoline derivatives with nitrophenyl group | Non-bonding interactions with key amino acid residues | Helps in understanding the structure-activity relationship and optimizing for better bioactivity. nih.gov |

QSAR and QSPR Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.gov These models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds.

For instance, QSAR models have been developed to predict the mutagenicity of nitro compounds, a class to which this compound belongs. researchgate.net Such models are crucial for the early-stage assessment of the safety profile of new chemical entities. The development of robust QSAR/QSPR models relies on high-quality data and rigorous statistical validation to ensure their predictive power. nih.govchemmethod.com

The insights gained from QSAR/QSPR studies on related nitro compounds can provide a framework for estimating the potential activities and properties of this compound, guiding its future experimental investigation.

Vi. Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to environmental concerns. nih.gov Future research should focus on developing greener and more sustainable synthetic routes for (2-Fluoro-6-nitrophenyl)methanol. This includes the adoption of methodologies that align with the principles of green chemistry, such as the use of solid-supported reagents, microwave-assisted synthesis, and ionic liquids. rasayanjournal.co.in

Table 1: Comparison of Conventional and Green Synthetic Approaches for Nitroaromatic Compounds

| Feature | Conventional Nitration | Green Chemistry Approaches |

| Reagents | Concentrated nitric and sulfuric acids | Solid-supported nitrates, N2O5, tert-butyl nitrite (B80452) nih.gov |

| Solvents | Often requires organic solvents | Ionic liquids, solvent-free conditions rasayanjournal.co.in |

| Energy | High energy consumption (heating) | Microwave-assisted reactions for reduced energy use |

| Byproducts | Acidic waste, NOx fumes nih.gov | Recyclable catalysts, less hazardous byproducts |

| Selectivity | Can lead to over-nitration and isomers nih.gov | Improved regioselectivity with solid catalysts |

Research efforts could explore the use of solid acid catalysts, which are often more easily separated and recycled, reducing waste generation. nih.gov Furthermore, biocatalytic methods, employing enzymes for the nitration of aromatic rings, could offer a highly selective and environmentally benign alternative.

Exploration of Novel Reactivity Patterns

The unique arrangement of the fluoro, nitro, and methanol (B129727) groups on the aromatic ring of this compound suggests a rich and underexplored reactivity. The ortho-nitrobenzyl alcohol moiety is known for its photochemical properties, acting as a photolabile protecting group. acs.orgpsu.eduwikipedia.org Future studies should delve deeper into the specific photochemical and photophysical properties of this compound.

Moreover, the presence of the fluorine atom at the ortho position can influence the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. rsc.orgresearchgate.net Research into the reactions of this compound with various nucleophiles could lead to the discovery of novel transformations and the synthesis of new functionalized molecules. The interplay between the electron-withdrawing nitro group and the ortho-fluoro substituent can lead to unique reactivity patterns that are not observed in other nitroaromatic compounds. nih.gov

Recent studies on related compounds, such as 2-fluoro-5-nitrophenyldiazonium, have demonstrated the potential for diverse transformations including radical C-H activation and palladium-catalyzed cross-coupling reactions, highlighting the synthetic versatility that can be unlocked. nih.govnih.gov

Advanced Functionalization for Emerging Technologies

The ability to functionalize this compound opens up possibilities for its application in a range of emerging technologies. Its core structure is particularly suited for creating photo-responsive materials. As a derivative of o-nitrobenzyl alcohol, it can be incorporated into polymers to create photodegradable hydrogels, for use in tissue engineering and drug delivery. nih.govumass.edu

Table 2: Potential Applications of Functionalized this compound Derivatives

| Application Area | Functionalization Strategy | Potential Outcome |

| Biomaterials | Incorporation into polymer chains as a photocleavable crosslinker. nih.govumass.edu | Spatially and temporally controlled degradation of hydrogels for cell culture and release of therapeutics. |

| Microelectronics | Use as a photoresist material in photolithography. nih.gov | Creation of patterned surfaces for microelectronic circuits. |

| Surface Science | Formation of self-assembled monolayers (SAMs) on surfaces. umass.edu | Light-induced modification of surface properties for sensors and smart coatings. |

| Organic Synthesis | Use as a photocleavable protecting group for various functional groups. acs.orgwikipedia.orgnih.gov | Controlled release of molecules in complex multi-step syntheses. |

Further research should focus on synthesizing derivatives of this compound with specific functionalities tailored for these applications. This could involve attaching it to other molecules of interest to create "caged" compounds that can be activated with light. psu.edu

Addressing Potential for Mutagenicity in Nitroaryl Compounds through Structural Modification

A significant challenge associated with nitroaromatic compounds is their potential mutagenicity. researchgate.netmdpi.com This toxicity is often linked to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive intermediates that can damage DNA. It is crucial to investigate the mutagenic potential of this compound and to develop strategies to mitigate this risk.

Quantitative Structure-Activity Relationship (QSAR) models are powerful in silico tools for predicting the mutagenicity of nitroaromatic compounds based on their molecular structure. nih.govmdpi.combg.ac.rsnih.gov These models can identify the structural features that contribute to toxicity.

Table 3: Key Molecular Descriptors in QSAR Models for Nitroaromatic Mutagenicity

| Descriptor | Description | Influence on Mutagenicity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower ELUMO is often correlated with higher mutagenicity, as it indicates a greater ease of accepting an electron (reduction of the nitro group). mdpi.com |

| LogP | Octanol-water partition coefficient | Higher hydrophobicity (LogP) can facilitate transport across cell membranes, potentially increasing mutagenicity. mdpi.com |

| Dipole Moment | Measure of molecular polarity | Can influence interactions with biological macromolecules. researchgate.net |

| Number of Nitro Groups (nNO2) | The count of nitro groups in the molecule. | An increase in the number of nitro groups can be associated with higher toxicity. mdpi.com |

Future research should focus on synthesizing analogues of this compound with modified structures aimed at reducing their mutagenic potential. This could involve the introduction of specific substituents that alter the electronic properties of the molecule, making the nitro group less susceptible to reduction, or that hinder its interaction with biological targets. In silico toxicology studies can guide the design of these safer analogues. nih.govufv.brnih.govscispace.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of chemical compounds. tci-thaijo.orgtci-thaijo.org For this compound, these technologies can be applied in several ways.

Generative models can be used to design novel derivatives with desired properties, such as enhanced reactivity for a specific application or reduced toxicity. tci-thaijo.org These models learn the underlying chemical rules from large datasets of existing molecules and can then generate new structures that are likely to be synthetically feasible and possess the desired characteristics.

Furthermore, AI and ML can be used to optimize the synthetic routes for this compound and its derivatives. By analyzing vast amounts of reaction data, machine learning algorithms can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and minimize the formation of byproducts. This can accelerate the development of more efficient and sustainable synthetic processes. tci-thaijo.org The integration of AI with automated synthesis platforms could enable the rapid, iterative design and testing of new compounds based on this compound. tci-thaijo.org

Q & A

Q. How can the purity of this compound be assessed, and what chromatographic methods are recommended?

- Methodological Answer : Reverse-phase HPLC with a C18 column and methanol-water gradient (e.g., 50% to 80% methanol over 20 minutes) is effective. Method optimization should follow experimental design principles, varying pH (3–7) and solvent ratios to resolve impurities. Confirmatory characterization includes ¹H NMR (δ 4.6–5.0 ppm for -CH₂OH), ¹⁹F NMR (δ -110 to -120 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at -20°C to minimize light- and moisture-induced degradation. Stability studies show decomposition pathways include nitro group reduction (forming amine derivatives) or esterification of the hydroxyl group. Regular monitoring via HPLC-MS is advised for long-term storage .

Advanced Research Questions

Q. How do the electronic effects of fluorine and nitro groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine (ortho/para-directing) and nitro (meta-directing) groups create competing regiochemical effects. DFT calculations (e.g., Gaussian software) reveal increased electrophilicity at the para position relative to fluorine. Experimental validation via isotopic labeling (¹⁵N/¹⁸O) in nitration reactions confirms preferential substitution patterns. Steric hindrance from the adjacent hydroxyl group further modulates reactivity .

Q. What strategies mitigate competing side reactions during synthesis, particularly regarding regioselectivity?

- Methodological Answer : Protecting the hydroxyl group (e.g., as a TMS ether) before nitration prevents undesired oxidation. Alternatively, stepwise functionalization—introducing fluorine via Balz-Schiemann reaction followed by nitration—improves regioselectivity. Evidence from spirocyclic compound synthesis (e.g., hydroxide-facilitated alkylation) demonstrates avoiding competing pathways by optimizing reaction stoichiometry and solvent polarity (e.g., DMF vs. THF) .

Q. How can computational methods predict the regioselectivity of electrophilic aromatic substitution in this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using ORCA software) model transition states and charge distribution. Fukui indices identify nucleophilic attack sites, while Natural Bond Orbital (NBO) analysis quantifies substituent effects. Experimental validation via nitration or bromination studies aligns computational predictions with observed product ratios .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Recrystallize from ethanol/water (1:3) to isolate pure polymorphs. Differential Scanning Calorimetry (DSC) provides precise melting points (±0.5°C). Cross-validate NMR data under standardized conditions (e.g., DMSO-d₆ at 25°C) and compare with computational spectra (e.g., ACD/Labs NMR predictor). Investigate hydrate formation (TGA analysis) if discrepancies persist .

Q. What experimental designs resolve contradictions in reaction yields reported for this compound synthesis?

- Methodological Answer : Use a factorial design (e.g., 2³ factorial matrix) to test variables: temperature (5–25°C), acid ratio (1:1 to 1:3 HNO₃/H₂SO₄), and reaction time (2–6 hours). Response Surface Methodology (RSM) identifies optimal conditions. Reproducibility is confirmed via triplicate runs and statistical analysis (ANOVA, p < 0.05) .

Applications in Pharmaceutical Research

Q. In what antibiotic intermediates has this compound been utilized, and how is its stereochemistry controlled?

- Methodological Answer : The compound serves as a precursor for spirocyclic intermediates in tuberculosis drugs (e.g., TBI-223). Stereochemical control is achieved via asymmetric reduction of ketone intermediates using chiral catalysts (e.g., Ru-BINAP complexes). Enantiomeric excess (>98%) is confirmed by chiral HPLC (Chiralpak AD-H column) .

Q. What role does this compound play in cross-coupling reactions for bioactive molecule synthesis?

- Methodological Answer : The hydroxyl group facilitates Pd-catalyzed Suzuki-Miyaura couplings with boronic acids. Optimize conditions (Pd(OAc)₂, SPhos ligand, K₂CO₃ in DMF/H₂O) to retain fluorine substitution. Mechanistic studies (kinetic isotope effects) reveal oxidative addition as the rate-determining step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.